molecular formula C10H9ClF2OS B14045005 1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one

Cat. No.: B14045005
M. Wt: 250.69 g/mol
InChI Key: JPXVORUIKWYHNU-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one is a halogenated ketone derivative featuring a propan-2-one backbone substituted with a chlorine atom and a 2-(difluoromethyl)-6-mercaptophenyl group.

Properties

Molecular Formula

C10H9ClF2OS

Molecular Weight

250.69 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-6-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2OS/c1-5(14)9(11)8-6(10(12)13)3-2-4-7(8)15/h2-4,9-10,15H,1H3

InChI Key

JPXVORUIKWYHNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1S)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps and Methods

Aromatic Ring Functionalization
  • Difluoromethyl introduction : Literature indicates the use of difluoromethylation reagents such as (difluoromethyl)trimethylsilane (Me3SiCF2H) under fluoride ion catalysis (e.g., CsF) to introduce the difluoromethyl group onto aromatic aldehydes or phenyl derivatives under inert atmosphere (N2) at room temperature. This step often precedes further functional group transformations.

  • Mercapto group installation : The mercapto (thiol) group at the 6-position can be introduced via nucleophilic substitution or by reduction of corresponding disulfide or sulfonyl precursors. Thiolation methods often involve the use of sulfur sources or thiolating agents under mild conditions to preserve other sensitive groups.

Formation of the Propan-2-one Moiety
  • The propan-2-one side chain is typically introduced via Friedel-Crafts acylation or by nucleophilic substitution on suitable precursors. Chlorination at the 1-position of the propan-2-one is achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled low temperatures to avoid side reactions.

  • Reduction and oxidation steps may be involved to adjust the oxidation state of the side chain, often using sodium borohydride (NaBH4) for reduction or hydrogen peroxide (H2O2) for oxidation.

Halogenation (Chlorination)
  • Chlorination is a critical step to install the chloro substituent at the 1-position. This is commonly performed using:

    • Thionyl chloride (SOCl2)
    • Phosphorus pentachloride (PCl5)
    • Copper(I) chloride (CuCl) in Sandmeyer-type reactions for aromatic chlorination when applicable.
  • Reaction conditions are typically inert solvents (e.g., dichloromethane), low temperatures (0–25 °C), and inert atmosphere (nitrogen or argon) to prevent hydrolysis and side reactions.

Representative Synthetic Route (Literature-Based)

Step Reagents & Conditions Description Outcome
1 Phenyl derivative + Me3SiCF2H, CsF, DMF, N2, RT, overnight Difluoromethylation of aromatic aldehyde Introduction of difluoromethyl group on phenyl ring
2 NaBH4, EtOH, 0 °C to RT Reduction of intermediate ketone to alcohol Formation of intermediate alcohol
3 N-bromosuccinimide (NBS), triphenylphosphite, CH2Cl2, 0 °C to 50 °C Bromination of alcohol to bromomethyl intermediate Formation of bromomethyl group
4 Thiolation using sulfur source or thiolating agent, mild conditions Introduction of mercapto group at 6-position Formation of mercapto-substituted phenyl
5 Chlorination with SOCl2 or PCl5, CH2Cl2, 0 °C Chlorination at propan-2-one 1-position Formation of 1-chloro substituent

Note: The above steps are adapted from similar compounds' syntheses documented in literature.

Data Tables Summarizing Key Synthetic Parameters

Parameter Value/Condition Notes
Atmosphere Nitrogen (N2) To prevent moisture and oxidation
Solvents DMF, Dichloromethane (CH2Cl2), Ethanol (EtOH) Dry, anhydrous solvents preferred
Temperature Range 0 °C to 50 °C Controlled to avoid side reactions
Catalysts/Reagents CsF, NaBH4, NBS, SOCl2, PCl5 For difluoromethylation, reduction, halogenation
Reaction Time Overnight to several hours Depends on step and reagent
Purification Flash chromatography on silica gel To isolate pure intermediates and final product

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The difluoromethyl group can influence the compound’s reactivity and stability, while the chloro group can participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The target compound shares structural similarities with several classes of molecules:

(a) 1-Chloro-1-[(Z)-2-Phenylhydrazin-1-ylidene]Propan-2-One
  • Structure : Features a phenylhydrazine group instead of the difluoromethyl-mercaptophenyl moiety.
  • Key Differences: The hydrazine group enables π-π stacking and hydrogen bonding (N–H···O/N interactions), as observed in its monoclinic P2₁/c crystal lattice . Molecular weight: 196.63 g/mol (vs. ~265–300 g/mol estimated for the target compound, based on CF₂H and SH additions).
(b) Benzovindiflupyr (A.3.2 in )
  • Structure : A pyrazole-carboxamide fungicide with a difluoromethyl group.
  • Key Differences :
    • The carboxamide group enhances binding to fungal Complex II enzymes, whereas the target compound’s mercapto group may enable covalent interactions with cysteine residues .
    • Higher molecular weight (436.3 g/mol) due to extended aromaticity and additional substituents.
(c) 1-(2-(4-Methoxyphenyl)-1,2,3,4-Tetrahydroisoquinolin-1-yl)Propan-2-One
  • Structure: Propan-2-one linked to a tetrahydroisoquinoline moiety with a methoxy group.
  • Key Differences :
    • Methoxy (-OCH₃) groups improve solubility but lack the electrophilic reactivity of chlorine or the redox activity of -SH.
    • NMR data (δ 1H ~2.5–3.5 ppm for ketone protons) suggests similar electronic environments for the propan-2-one core .

Hydrogen Bonding and Crystallographic Behavior

  • This contrasts with hydrazine-based analogs, which rely on N–H···O bonds for stabilization .
  • 1-Chloro-1-[(Z)-2-Phenylhydrazin-1-ylidene]Propan-2-One : Exhibits intermolecular N–H···O hydrogen bonds (2.85–3.12 Å), forming a layered structure . The absence of -SH limits sulfur-mediated interactions.

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Crystal System/Packing
Target Compound ~265–300 (estimated) Cl, CF₂H, -SH Potential enzyme inhibition Likely complex H-bonding
1-Chloro-1-[(Z)-2-Phenylhydrazin-1-ylidene]Propan-2-One 196.63 Cl, Hydrazine Intermediate in synthesis Monoclinic P2₁/c
Benzovindiflupyr 436.3 CF₂H, Pyrazole-carboxamide Fungicidal (Complex II) Not reported
1-(2-(4-Methoxyphenyl)-Tetrahydroisoquinolin-1-yl)Propan-2-One 281.35 OCH₃, Tetrahydroisoquinoline Not reported Not reported

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one is a synthetic organic compound characterized by its unique structural features, including a chloro group, a difluoromethyl group, and a mercapto group. This compound has garnered interest in biological research due to its potential interactions with various biological molecules, which may influence biochemical pathways and therapeutic applications.

  • Molecular Formula : C10H9ClF2OS
  • Molecular Weight : 250.69 g/mol
  • CAS Number : 1804230-47-4

The biological activity of this compound is largely attributed to the presence of the mercapto group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modification of their activity, impacting various biochemical pathways.

Antioxidant Activity

The antioxidant properties of thiol-containing compounds are well-documented. The mercapto group in this compound may enhance its capacity to scavenge free radicals, thereby providing protective effects against oxidative stress in biological systems .

Anti-inflammatory Activity

Compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies have shown that thiourea derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory conditions .

Anticancer Activity

Preliminary studies suggest that compounds with mercapto groups can induce apoptosis in cancer cells. For example, certain thiourea derivatives exhibited IC50 values in the low micromolar range across various cancer cell lines . The ability of this compound to modify protein functions could also play a role in its anticancer properties.

Case Studies and Research Findings

A recent study explored the interactions of thiourea derivatives with cancer cell lines. The findings indicated that these compounds could significantly alter cell viability and induce apoptosis through mechanisms involving the modulation of cellular pathways . Although direct studies on this compound are sparse, the implications from related compounds provide a foundation for further exploration.

Comparative Table of Related Compounds

Compound NameStructural FeaturesBiological Activity
1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-oneContains difluoromethyl and mercapto groupsSignificant antibacterial and anticancer activity
Thiourea DerivativesVaries; typically contains thiol groupsAntibacterial, antioxidant, anti-inflammatory
Pyrrole Benzamide DerivativesContains pyrrole ring and amide functionalityAntibacterial with MIC values as low as 3.125 µg/mL

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